1-(methoxymethyl)-3-methylbenzene

Description

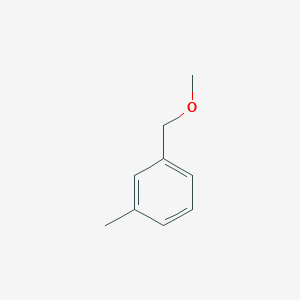

1-(Methoxymethyl)-3-methylbenzene (CAS: 1515-82-8) is a substituted benzene derivative with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure features a methoxymethyl (-CH₂OCH₃) group and a methyl (-CH₃) group at the 1- and 3-positions of the benzene ring, respectively. The methoxymethyl group is an electron-donating substituent due to the oxygen atom’s lone pairs, which can influence the compound’s reactivity and applications in organic synthesis. This compound is also known by synonyms such as 3-methoxybenzyl alcohol methyl ether and is cataloged under ChemSpider ID 9237711 .

Properties

IUPAC Name |

1-(methoxymethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHCCKLBSWVWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438453 | |

| Record name | Benzene, 1-(methoxymethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-51-0 | |

| Record name | 3-Methylbenzyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(methoxymethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chloride ion, forming the desired ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: 3-methylbenzyl alcohol.

Substitution: Halogenated derivatives such as 3-bromo-1-(methoxymethyl)-3-methylbenzene.

Scientific Research Applications

1-(Methoxymethyl)-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers and their metabolic pathways.

Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological systems is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-3-methylbenzene in chemical reactions involves the activation of the benzene ring and the methoxymethyl group. The methoxymethyl group can act as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophilic substitution reactions. Additionally, the methoxymethyl group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification and Key Differences

The following table summarizes structural analogues of 1-(methoxymethyl)-3-methylbenzene, highlighting substituent variations, molecular properties, and applications:

Electron-Donating Substituents

- Methoxy and Methoxymethyl Groups : Both substituents enhance electron density on the aromatic ring, facilitating electrophilic aromatic substitution. For example, in reductive N-heterocyclization reactions, electron-donating groups like -OCH₃ or -CH₂OCH₃ improve yields of indole derivatives (82–86% yields) .

- Comparison with Halides: Bromine or chlorine substituents (e.g., 1-(bromomethyl)-3-methylbenzene) act as leaving groups, enabling nucleophilic substitution. These compounds are critical in synthesizing complex heterocycles like benzoimidazoquinazolinones .

Directing Effects in Catalysis

Physical and Spectroscopic Properties

- This compound : Characterized by GC-MS, IR, and NMR. The methoxymethyl group’s protons resonate as a singlet in ¹H NMR (~δ 3.3 ppm for OCH₃ and δ 4.4 ppm for CH₂O) .

- Fluorinated Analogues : ¹⁹F NMR is critical for characterizing compounds like 1-(2-fluoropropyl)-3-methylbenzene, where fluorine’s anisotropic effects influence chemical shifts .

Biological Activity

1-(Methoxymethyl)-3-methylbenzene, also known as 3-methyl-1-(methoxymethyl)benzene, is an organic compound with a benzene ring substituted by a methoxymethyl group and a methyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular structure of this compound contributes to its biological activity. The methoxymethyl group enhances solubility and reactivity, which may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 200 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induces apoptosis and inhibits cell proliferation. The growth inhibitory effect was quantified with an IC50 value of approximately 25 µM for MCF-7 cells, indicating a potent anticancer activity.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy of this compound against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound displayed an inhibition zone of 15 mm against E. coli and 18 mm against S. aureus.

-

Study on Anticancer Activity :

- Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at 25 µM.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.